4-({2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid
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Overview
Description
4-({2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.
Aldol condensation: The pyrazole derivative undergoes aldol condensation with an appropriate aldehyde to form the pyrazolylidene intermediate.
Etherification: The intermediate is then reacted with a phenol derivative to form the phenoxy compound.
Carboxylation: Finally, the phenoxy compound is carboxylated to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-({2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-({2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid: Similar structure but with different substituents.
Phenoxyacetic acid derivatives: Similar phenoxy group but different core structures.
Pyrazole derivatives: Similar pyrazole ring but different substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, phenyl group, and benzoic acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H20N2O4 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[[2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H20N2O4/c1-17-22(24(28)27(26-17)21-8-3-2-4-9-21)15-20-7-5-6-10-23(20)31-16-18-11-13-19(14-12-18)25(29)30/h2-15H,16H2,1H3,(H,29,30)/b22-15+ |
InChI Key |
VCMQJKNKSZPWDE-PXLXIMEGSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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